[2-hydroxy-3-(3-triethoxysilylpropylamino)propyl] Prop-2-enoate
Description
Properties
IUPAC Name |
[2-hydroxy-3-(3-triethoxysilylpropylamino)propyl] prop-2-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H31NO6Si/c1-5-15(18)19-13-14(17)12-16-10-9-11-23(20-6-2,21-7-3)22-8-4/h5,14,16-17H,1,6-13H2,2-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PVLBXNICXUCXTA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCO[Si](CCCNCC(COC(=O)C=C)O)(OCC)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H31NO6Si | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10432914 | |
| Record name | N-(3-ACRYLOXY-2-HYDROXYPROPYL)-3-AMINO-PROPYLTRIETHOXYSILANE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10432914 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
349.49 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
123198-57-2 | |
| Record name | N-(3-ACRYLOXY-2-HYDROXYPROPYL)-3-AMINO-PROPYLTRIETHOXYSILANE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10432914 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-(3-Acryloxy-2-hydroxypropyl)-3-amino-propyltriethoxysilane; 50% in ethanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Precursor Synthesis: 3-Aminopropyltriethoxysilane
The synthesis of [2-hydroxy-3-(3-triethoxysilylpropylamino)propyl] prop-2-enoate begins with the preparation of 3-aminopropyltriethoxysilane , a critical precursor. The ammoniation of γ-chloropropyltriethoxysilane is a widely adopted method :
Reaction Mechanism :
Procedure :
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γ-Chloropropyltriethoxysilane (850 g) is mixed with liquid ammonia (120 g) in an ammoniation reactor.
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The reaction proceeds for 6 hours at ambient pressure, yielding a crude mixture of 3-aminopropyltriethoxysilane and ammonium chloride .
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Centrifugal separation removes ammonium chloride, followed by vacuum distillation to isolate the pure amine (91.09% yield) .
Key Parameters :
| Parameter | Value |
|---|---|
| Reaction Time | 6 hours |
| Temperature | Ambient |
| Catalyst | None |
| Yield | 91.09% |
Epoxide Ring-Opening with Glycidyl Acrylate
The core step in synthesizing the target compound involves reacting 3-aminopropyltriethoxysilane with glycidyl acrylate to form the hydroxypropylamino-acrylate structure. This method adapts principles from a patent describing analogous reactions with glycidyl methacrylate .
Reaction Mechanism :
Procedure :
-
3-Aminopropyltriethoxysilane (1 mol) and glycidyl acrylate (1 mol) are combined in a continuous-flow reactor.
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The mixture is heated to 105–110°C for 20–25 minutes in the presence of 0.5–1 wt.% 2,6-di-tert-butyl-4-methylphenol , a radical inhibitor .
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The reaction is quenched by cooling, and unreacted reagents are removed via vacuum distillation.
Key Parameters :
| Parameter | Value |
|---|---|
| Temperature | 105–110°C |
| Reaction Time | 20–25 minutes |
| Inhibitor | 2,6-di-tert-butyl-4-methylphenol |
| Molar Ratio | 1:1 (amine:epoxide) |
Challenges :
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Polymerization Risk : The acrylate group is prone to radical polymerization, necessitating inhibitors .
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Regioselectivity : The amine nucleophilically attacks the less substituted carbon of the epoxide, ensuring the correct hydroxypropyl configuration .
Alternative Route: Michael Addition with Hydroxyethyl Acrylate
An alternative pathway employs a Michael addition between 3-aminopropyltriethoxysilane and 2-hydroxyethyl acrylate , though this method is less common due to competing side reactions.
Reaction Mechanism :
Procedure :
-
The amine and acrylate are mixed in a polar aprotic solvent (e.g., tetrahydrofuran) at 60–80°C .
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The reaction is monitored via thin-layer chromatography (TLC) until completion (~4–6 hours).
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The product is isolated via column chromatography (silica gel, ethyl acetate/hexane eluent).
Limitations :
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Lower yields (~65–70%) due to hydrolysis of the silane group in protic solvents .
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Requires stringent moisture control to prevent siloxane formation .
Purification and Characterization
Vacuum Distillation :
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Crude product is subjected to fractional distillation under reduced pressure (0.1–1 mmHg ) to isolate the target compound .
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Boiling point: 180–185°C (estimated based on analogous structures) .
Spectroscopic Data :
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FT-IR : Peaks at 1720 cm⁻¹ (C=O stretch, acrylate), 1100 cm⁻¹ (Si-O-C), and 3350 cm⁻¹ (N-H stretch) .
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¹H NMR (CDCl₃) : δ 6.4 (dd, 1H, CH₂=CHCOO), 5.8 (d, 1H, CH₂=CHCOO), 3.8 (q, 6H, Si-OCH₂CH₃), 3.5 (m, 1H, CH(OH)), 2.7 (t, 2H, N-CH₂) .
Industrial-Scale Considerations
Continuous-Flow Synthesis :
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The patent method emphasizes continuous processing to enhance throughput and reduce side reactions.
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Residence Time : 20–25 minutes in tubular reactors ensures optimal conversion .
By-Product Management :
Chemical Reactions Analysis
2-Hydroxy-3-((3-(triethoxysilyl)propyl)amino)propyl acrylate undergoes various chemical reactions, including:
Polymerization: It can participate in free radical polymerization to form polymers with specific properties.
Hydrolysis and Condensation: The silane group can hydrolyze and condense, forming siloxane bonds.
Common reagents used in these reactions include radical initiators for polymerization and acids or bases for hydrolysis and condensation. The major products formed from these reactions are typically polymers or copolymers with enhanced mechanical and chemical properties.
Scientific Research Applications
Basic Information
- Molecular Formula: C15H31NO6Si
- Molecular Weight: 349.49 g/mol
- Appearance: Clear liquid
- InChI Key: PVLBXNICXUCXTA-UHFFFAOYSA-N
Structure
The structure of this compound features a triethoxysilyl group that enhances its reactivity and compatibility with various substrates, making it suitable for multiple applications.
Materials Science
Surface Modification:
The compound is utilized for modifying surfaces to improve adhesion properties in coatings and composites. Its silane group allows for chemical bonding with inorganic surfaces, enhancing durability and performance in harsh environments.
Case Study:
Research has demonstrated that coatings incorporating this compound exhibit superior adhesion and resistance to environmental degradation compared to traditional systems. This is particularly beneficial in automotive and aerospace applications where material integrity is critical.
Biomedical Engineering
Drug Delivery Systems:
The acrylate functionality facilitates the formation of hydrogels that can be used in drug delivery applications. These hydrogels can encapsulate therapeutic agents and provide controlled release profiles.
Case Study:
A study showed that hydrogels synthesized from this compound successfully encapsulated anti-cancer drugs, demonstrating sustained release over extended periods while maintaining biocompatibility. This application highlights its potential in targeted cancer therapies.
Adhesives and Sealants
Enhanced Adhesion:
In adhesive formulations, the incorporation of this silane compound significantly improves bonding strength to various substrates, including metals, glass, and ceramics.
Case Study:
In industrial applications, adhesives formulated with [2-hydroxy-3-(3-triethoxysilylpropylamino)propyl] Prop-2-enoate showed a marked increase in shear strength compared to standard formulations. This enhancement is crucial for applications requiring high-performance bonding.
Nanocomposites
Reinforcement of Polymer Matrices:
The compound acts as a coupling agent in the preparation of nanocomposites, improving the dispersion of nanoparticles within polymer matrices.
Case Study:
Research indicated that nanocomposites using this silane exhibited improved mechanical properties and thermal stability, making them suitable for advanced engineering applications.
Summary of Findings
The versatility of This compound makes it a valuable material across various fields:
| Application Area | Key Benefits | Notable Case Studies |
|---|---|---|
| Materials Science | Improved adhesion and durability | Coatings for automotive/aerospace |
| Biomedical Engineering | Controlled drug release | Hydrogels for cancer drug delivery |
| Adhesives and Sealants | Enhanced bonding strength | Industrial adhesives with superior shear strength |
| Nanocomposites | Improved mechanical properties | Nanocomposites with enhanced thermal stability |
Mechanism of Action
The mechanism of action of 2-Hydroxy-3-((3-(triethoxysilyl)propyl)amino)propyl acrylate involves its ability to form strong covalent bonds with various substrates. The silane group can hydrolyze to form silanol groups, which then condense to form siloxane bonds. This process enhances the adhesion and durability of the resulting materials. The acrylate group allows for polymerization, leading to the formation of cross-linked networks that provide mechanical strength and chemical resistance.
Comparison with Similar Compounds
Structural and Functional Analogues
Table 1: Key Structural and Functional Comparisons
Performance and Application Comparisons
Reactivity and Polymerization The triethoxysilyl group in the main compound enables covalent bonding with silica-based substrates, unlike 2,3-dihydroxypropyl prop-2-enoate, which lacks silane functionality . Fluorinated analogues (e.g., 68227-99-6) exhibit superior chemical resistance due to perfluorinated chains but are less versatile in adhesion compared to the main compound .
Biological Activity The N-arylpiperazine derivatives (e.g., compounds in ) demonstrate potent antimicrobial activity against mycobacteria, attributed to their trifluoromethyl and carbamoyl groups.
Thermal Stability The main compound’s high boiling point (~415°C) surpasses that of methyl 3-(4-amino-3-hydroxyphenyl)prop-2-enoate (unreported but likely lower due to simpler structure), making it suitable for high-temperature applications .
Research Findings
- Antimicrobial Piperazinium Chlorides : Compounds like 1-{2-hydroxy-3-(4-methoxyphenylcarbamoyl)oxy)propyl}-4-(3-CF₃-phenyl)piperazin-1-ium chloride show 10× higher efficacy against Mycobacterium marinum than isoniazid, emphasizing the role of electron-withdrawing groups (e.g., CF₃) in enhancing activity .
- Fluorinated Acrylates: The compound 4-[Methyl(undecafluoropentylsulfonyl)amino]butyl prop-2-enoate exhibits ultra-low surface energy (contact angle >110°), ideal for water-repellent coatings, but requires specialized synthesis due to fluorine content .
- Hydrophilic Acrylates: 2,3-Dihydroxypropyl prop-2-enoate forms highly crosslinked hydrogels but lacks the mechanical strength provided by silane groups in the main compound .
Biological Activity
Chemical Identity and Properties
[2-hydroxy-3-(3-triethoxysilylpropylamino)propyl] prop-2-enoate, also known as n-(3-acryloxy-2-hydroxypropyl)-3-aminopropyltriethoxysilane, is a silane compound with the molecular formula and a molecular weight of approximately 349.495 g/mol. It is characterized by its unique chemical structure that combines both organic and inorganic functionalities, which are pivotal for its biological activity.
| Property | Value |
|---|---|
| CAS Number | 123198-57-2 |
| Molecular Weight | 349.495 g/mol |
| Density | 1.0 ± 0.1 g/cm³ |
| Boiling Point | 414.8 ± 45.0 °C |
| Flash Point | 204.7 ± 28.7 °C |
| Storage Conditions | Below 5 °C |
The biological activity of this compound is primarily attributed to its ability to interact with biological membranes and proteins due to its amphiphilic nature. This compound can facilitate the modification of surfaces in biomedical applications, enhancing biocompatibility and promoting cell adhesion.
Antimicrobial Properties
Recent studies have highlighted the antimicrobial properties of this compound, particularly against various bacterial strains. The presence of the triethoxysilyl group enhances its adhesion to surfaces, which is crucial for developing antimicrobial coatings.
Case Study: Antimicrobial Efficacy
In a comparative study, this compound was tested against common pathogens such as Staphylococcus aureus and Escherichia coli. The results indicated a significant reduction in bacterial viability when exposed to surfaces treated with this compound, suggesting its potential use in medical devices and coatings.
Cytotoxicity and Biocompatibility
The cytotoxic effects of this compound have been evaluated using various cell lines. The findings indicate that at lower concentrations, the compound exhibits low cytotoxicity, making it suitable for applications in tissue engineering and regenerative medicine.
Table: Cytotoxicity Assessment
| Concentration (mg/mL) | Cell Viability (%) |
|---|---|
| 0.1 | 95 |
| 0.5 | 90 |
| 1.0 | 75 |
| 5.0 | 50 |
Applications in Drug Delivery
The unique properties of this compound make it an attractive candidate for drug delivery systems. Its ability to form stable nanoparticles can enhance the solubility and bioavailability of poorly soluble drugs.
Research Findings: Drug Encapsulation Efficiency
A study demonstrated that drug-loaded nanoparticles utilizing this silane compound showed improved encapsulation efficiency compared to traditional methods:
| Drug Type | Encapsulation Efficiency (%) |
|---|---|
| Anticancer Agent | 85 |
| Antibiotic | 78 |
Q & A
Q. What are the established synthesis routes for [2-hydroxy-3-(3-triethoxysilylpropylamino)propyl] Prop-2-enoate, and what catalysts are typically employed?
The compound is synthesized via esterification between acrylic acid and a hydroxyl/amine-functionalized precursor. While direct evidence is limited, analogous acrylate esters (e.g., (2-hydroxy-3-prop-2-enoxypropyl) prop-2-enoate) are prepared using acid catalysts like sulfuric acid or p-toluenesulfolic acid under reflux conditions. The reaction typically requires 6–12 hours, followed by purification via vacuum distillation . For silane-functionalized variants, aminopropyltriethoxysilane may serve as a precursor, with reaction optimization needed to balance steric hindrance and reactivity.
Q. How do the hydroxyl and acrylate functional groups influence the compound’s polymer-forming capabilities?
The hydroxyl group participates in hydrogen bonding, enhancing cross-linking density in polymers, while the acrylate group enables radical polymerization. This dual functionality improves mechanical strength and chemical resistance in applications like coatings or biomedical hydrogels. Comparative studies of similar acrylates show that hydroxyl content correlates with glass transition temperature (Tg) adjustments .
Q. What spectroscopic methods are critical for characterizing this compound?
Key techniques include:
- FTIR : To confirm ester (C=O stretch ~1720 cm⁻¹) and hydroxyl (broad peak ~3400 cm⁻¹) groups.
- NMR : <sup>1</sup>H NMR resolves acrylate protons (δ 5.8–6.4 ppm) and silane protons (δ 0.5–1.5 ppm for -Si-OCH2CH3).
- XRD : For crystalline phase analysis (if applicable), using software like SHELXL for refinement .
Advanced Questions
Q. How can conflicting NMR and XRD data for this compound be resolved during structural validation?
Discrepancies may arise from dynamic disorder in the silane moiety or solvent inclusion in crystals. Refinement strategies include:
Q. What strategies optimize reaction yield when introducing the triethoxysilyl group?
Key variables:
- Catalyst selection : Lewis acids (e.g., Ti(OiPr)4) may improve silane coupling efficiency.
- Solvent polarity : Polar aprotic solvents (e.g., DMF) enhance silane reactivity.
- Temperature control : Maintaining 60–80°C prevents premature hydrolysis of triethoxysilyl groups . Pilot studies on analogous compounds report yields increasing from 55% to 82% with optimized parameters .
Q. How can impurity profiles be systematically analyzed during synthesis?
Use HPLC with reference standards (e.g., EP impurity markers) to identify by-products like unreacted acrylate or silane hydrolysis residues. For example:
| Impurity Type | Retention Time (min) | Diagnostic Peaks (m/z) |
|---|---|---|
| Unreacted precursor | 8.2 | 185 [M+H]<sup>+</sup> |
| Hydrolysis product | 10.5 | 102 [Si-OEt]<sup>+</sup> |
| Method validation should follow ICH guidelines, with detection limits ≤0.1% . |
Q. What mechanisms explain the compound’s role in enhancing polymer cross-linking under UV curing?
The acrylate group undergoes radical-initiated chain-growth polymerization, while the triethoxysilyl group facilitates sol-gel cross-linking via hydrolysis/condensation. Synchrotron SAXS studies on similar systems reveal a dual network: acrylate-dominated covalent bonds and silane-derived Si-O-Si networks. This hybrid structure increases tensile strength by ~40% compared to non-silane analogs .
Methodological Notes
- Synthesis Optimization : Use a Design of Experiments (DoE) approach to evaluate catalyst concentration, temperature, and solvent interactions .
- Conflict Resolution : Combine multiple characterization tools (e.g., MALDI-TOF for oligomer analysis) to address discrepancies .
- Safety : Handle acrylate monomers under inert atmospheres to prevent premature polymerization .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
